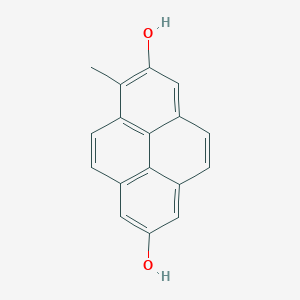

1-Methylpyrene-2,7-diol

Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs) in Advanced Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds characterized by the presence of two or more fused aromatic rings. These molecules are ubiquitous environmental constituents, formed from the incomplete combustion of organic materials. In the realm of advanced chemical research, PAHs are of significant interest due to their unique electronic properties, which make them suitable for applications in materials science, and their well-documented biological activities, including toxicity and carcinogenicity.

Oxygenated polycyclic aromatic hydrocarbons (OPAHs) are derivatives of PAHs that contain one or more oxygen atoms, typically in the form of hydroxyl (-OH), keto (=O), or ether (-O-) functional groups. The introduction of oxygen atoms can significantly alter the physical, chemical, and biological properties of the parent PAH. OPAHs are formed through both abiotic and biotic processes, including the metabolism of PAHs in living organisms. The study of OPAHs is crucial for understanding the environmental fate and toxicological profiles of PAHs.

Significance of Dihydroxylated Pyrene (B120774) Derivatives in Contemporary Academic Inquiry

Dihydroxylated pyrene derivatives, a subclass of OPAHs, are of particular importance in contemporary academic inquiry. These compounds are often key intermediates in the metabolic pathways of pyrene and its derivatives in various organisms. The position and stereochemistry of the hydroxyl groups can have a profound impact on the biological activity of the molecule.

One of the most critical aspects of dihydroxylated PAHs is their role as precursors to highly reactive diol epoxides. This metabolic activation pathway is a well-established mechanism of carcinogenesis for many PAHs. The formation of a dihydrodiol is a crucial step that can lead to the generation of these ultimate carcinogens, which can then bind to DNA, leading to mutations and potentially initiating cancer. The conformation of the hydroxyl groups in the dihydrodiol, whether they are in a pseudo-axial or pseudo-equatorial position, has been shown to be a critical determinant of tumorigenic activity. nih.govuws.ac.uk Therefore, the study of specific dihydroxylated pyrene derivatives is essential for predicting the carcinogenic potential of their parent PAHs.

Furthermore, dihydroxylated pyrenes can exhibit unique photophysical properties, making them interesting candidates for applications in fluorescent probes and organic electronics. The introduction of hydroxyl groups can modulate the fluorescence quantum yield and emission wavelength of the pyrene core.

Historical Context and Initial Isolation Discoveries of 1-Methylpyrene-2,7-diol

The history of this compound is intrinsically linked to the broader history of PAH research. While pyrene itself has been known for over a century, the systematic investigation of its numerous derivatives is a more recent endeavor. The initial discovery and characterization of many PAH metabolites have been driven by the need to understand their toxicological effects.

Specific details regarding the initial isolation of this compound are not extensively documented in publicly available literature, suggesting it may be a relatively novel or rare compound. Its existence is confirmed through its entry in chemical databases such as PubChem. The parent compound, 1-methylpyrene (B1203753), is a known environmental contaminant and has been the subject of metabolic studies. Research on the metabolism of 1-methylpyrene in rats has identified several metabolites, including hydroxylated and sulfated products, although the explicit formation of this compound was not reported in those particular studies. nih.gov The identification of such a diol would likely have occurred through advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which are the standard methods for characterizing PAH metabolites from biological or environmental samples. nih.govnih.gov

The synthesis of various dihydroxylated pyrene derivatives has also been a focus of organic chemists, often to provide authentic standards for metabolic studies or to investigate their intrinsic properties. nih.gov The synthesis of a specific isomer like this compound would likely involve a multi-step process starting from a more readily available pyrene derivative.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12O2 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

1-methylpyrene-2,7-diol |

InChI |

InChI=1S/C17H12O2/c1-9-14-5-4-11-7-13(18)6-10-2-3-12(8-15(9)19)17(14)16(10)11/h2-8,18-19H,1H3 |

InChI Key |

SYBXWXNHMWJNDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC3=CC(=CC4=C3C2=C1C=C4)O)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies for 1 Methylpyrene 2,7 Diol from Natural Matrices

Phytochemical Investigations in Juncus effusus L. and Related Species

Phytochemical studies of Juncus effusus L. and other species within the Juncaceae family have revealed a remarkable diversity of phenanthrene (B1679779) compounds. These investigations are crucial for chemotaxonomy, as certain substitution patterns are characteristic of the genus. While direct isolation of 1-Methylpyrene-2,7-diol from Juncus effusus is not explicitly detailed in prominent literature, numerous structurally analogous compounds have been successfully isolated and characterized, suggesting its potential presence within this chemical family.

Research on Juncus maritimus, for instance, led to the isolation of 2,7-dihydroxy-1-methyl-5-aldehyde-9,10-dihydrophenanthrene and 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene. u-szeged.hu These compounds share the core 2,7-diol substitution on the phenanthrene skeleton with a methyl group at the C-1 position, making them close structural relatives of this compound. Furthermore, studies on Juncus effusus have yielded 5-(1-methoxyethyl)-1-methyl-phenanthrene-2,7-diol, further highlighting the prevalence of this substitution pattern within the genus. nih.gov

The general procedure for the phytochemical investigation of Juncus species involves the extraction of dried and ground plant material with methanol (B129727). u-szeged.hu The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. This initial fractionation is a critical step before proceeding to more refined chromatographic separation.

Table 1: Selected Phenanthrene Derivatives from Juncus Species

| Compound Name | Plant Source | Reference |

| 2,7-dihydroxy-1-methyl-5-aldehyde-9,10-dihydrophenanthrene | Juncus maritimus | u-szeged.hu |

| 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene | Juncus maritimus | u-szeged.hu |

| 5-(1-methoxyethyl)-1-methyl-phenanthrene-2,7-diol | Juncus effusus | nih.gov |

| Juncuenin B | Juncus ensifolius | nih.govnih.gov |

| Dehydroeffusol | Juncus effusus | nih.gov |

| Juncusol | Juncus tenuis | mdpi.comresearchgate.net |

| Effusol | Juncus tenuis | mdpi.comresearchgate.net |

Chromatographic Methodologies for Extraction and Purification from Complex Natural Extracts

The isolation of individual phenanthrenes from the complex mixtures obtained from Juncus extracts relies heavily on a combination of chromatographic techniques. u-szeged.hu Both normal-phase and reversed-phase column chromatography are indispensable tools in this process.

Normal-Phase Column Chromatography Techniques

Normal-phase chromatography is a fundamental technique used in the initial separation of phenanthrenes from plant extracts. u-szeged.hu In this method, a polar stationary phase, typically silica (B1680970) gel, is used in conjunction with a non-polar mobile phase. mdpi.com The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the stationary phase and thus elute later than less polar compounds.

In the context of isolating phenanthrenes from Juncus, the crude extract or its fractions are often subjected to silica gel column chromatography. A gradient elution system is commonly employed, starting with a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and gradually increasing the polarity by adding solvents such as ethyl acetate (B1210297) or methanol. nih.gov This allows for the sequential elution of compounds with increasing polarity, providing a rough separation of the phenanthrene derivatives.

Reversed-Phase Column Chromatography Techniques

Reversed-phase chromatography is another critical technique, often used for the final purification of phenanthrenes. u-szeged.hu In contrast to normal-phase chromatography, reversed-phase systems utilize a non-polar stationary phase, such as C18-modified silica gel, and a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. nih.gov

This technique separates compounds based on their hydrophobicity. Non-polar compounds, like many phenanthrenes, interact more strongly with the non-polar stationary phase and are retained longer in the column. By carefully controlling the composition of the mobile phase, a high degree of separation can be achieved. Another commonly used stationary phase in the purification of phenanthrenes from Juncus is Sephadex LH-20, which is a size-exclusion and adsorption chromatography medium that is particularly effective for separating aromatic compounds using solvents like methanol or a mixture of dichloromethane (B109758) and methanol. nih.gov

Table 2: Chromatographic Techniques for Phenanthrene Isolation

| Chromatographic Technique | Stationary Phase | Mobile Phase System | Principle of Separation | Reference |

| Normal-Phase Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate/Methanol | Adsorption (Polarity) | u-szeged.hunih.gov |

| Reversed-Phase Column Chromatography | C18-modified Silica Gel | Gradient of Water/Methanol or Water/Acetonitrile | Partition (Hydrophobicity) | u-szeged.hunih.gov |

| Gel Filtration Chromatography | Sephadex LH-20 | Methanol or Dichloromethane/Methanol | Size Exclusion and Adsorption | nih.gov |

Synthetic Strategies and Chemical Derivatization of 1 Methylpyrene 2,7 Diol and Its Precursors

Indirect Synthesis Pathways for Substituted Pyrenes Relevant to 1-Methylpyrene-2,7-diol

Indirect methods modify the electronic properties of the pyrene (B120774) core to direct substitution to otherwise inaccessible positions like C2 and C7.

A powerful strategy to control functionalization involves the partial hydrogenation of the pyrene core. This approach, known as the tetrahydropyrene (THPy) method, effectively redirects electrophilic aromatic substitution to the 2 and 7 positions. rsc.org

The process begins with the reduction of pyrene to 4,5,9,10-tetrahydropyrene (B1329359) (THPy) using catalysts like H₂/Pd/C. rsc.org In the THPy molecule, the aromatic character is concentrated in the two terminal benzene (B151609) rings, making the 2 and 7 positions susceptible to electrophilic attack. After functionalization at these sites, the aromaticity of the core is restored through a re-aromatization step, typically using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or o-chloranil. rsc.org This method allows for the synthesis of 2,7-disubstituted pyrenes that are not accessible through direct electrophilic substitution of pyrene itself. rsc.org

A related technique involves the formation of 1,2,3,6,7,8-hexahydropyrene (B104253) (HHPy) by reducing pyrene with sodium in an alcohol solvent. rsc.org Subsequent electrophilic substitution on HHPy occurs at the 4-position, and re-aromatization yields 4-substituted pyrenes. rsc.org

Table 1: Hydrogenation-Re-aromatization Strategies for Pyrene Functionalization

| Method | Hydrogenated Intermediate | Key Reagents | Target Positions | Reference |

| THPy Method | 4,5,9,10-Tetrahydropyrene (THPy) | 1. H₂/Pd/C2. Electrophile3. DDQ or o-chloranil | 2, 7 | rsc.org |

| HHPy Method | 1,2,3,6,7,8-Hexahydropyrene (HHPy) | 1. Na/Pentanol2. Electrophile3. DDQ or o-chloranil | 4 | rsc.org |

A highly efficient and regioselective route to 2,7-disubstituted pyrenes is through direct C-H borylation. nih.govcapes.gov.br This method utilizes an iridium-based catalyst, prepared in situ from [{Ir(μ-OMe)cod}₂] and 4,4'-di-tert-butyl-2,2'-bipyridine, to react with pyrene. capes.gov.brresearchgate.net The reaction yields 2,7-bis(Bpin)pyrene and 2-(Bpin)pyrene (where pin = pinacolato). nih.gov

The resulting 2,7-bis(Bpin)pyrene is a versatile intermediate. nih.gov The boronic ester groups can be easily converted into a variety of other functionalities. nih.gov Critically, oxidation of 2,7-bis(Bpin)pyrene (for example, with an oxidant like sodium perborate (B1237305) or hydrogen peroxide) provides a direct pathway to pyrene-2,7-diol. nih.govcapes.gov.br This borylation-oxidation sequence is one of the most effective methods for synthesizing the pyrene-2,7-diol core. Once the diol is formed, selective methylation of one hydroxyl group would be required to yield the target this compound, a step that would need careful control of stoichiometry and reaction conditions.

The borylated intermediates are also amenable to a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents at the 2 and 7 positions. nih.govcapes.gov.br

Table 2: Examples of 2,7-Disubstituted Pyrenes Synthesized from 2,7-bis(Bpin)pyrene

| Reagent(s) | Resulting Functional Group (R) | Derivative | Reference |

| K[HF₂] | -BF₃K | Pyrene-2,7-bis(potassium trifluoroborate) | nih.govcapes.gov.br |

| Br₂ | -Br | 2,7-Dibromopyrene | nih.govcapes.gov.br |

| NaBO₃·4H₂O | -OH | Pyrene-2,7-diol | nih.govcapes.gov.br |

| Tf₂O, Pyridine | -OTf | Pyrene-2,7-diyl bis(trifluoromethanesulfonate) | nih.govcapes.gov.br |

| Aryl Halide, Pd Catalyst | -Aryl | 2,7-Diarylpyrene | nih.govcapes.gov.br |

| Terminal Alkyne, Pd/Cu Catalyst | -Alkynyl | 2,7-Dialkynylpyrene | nih.govcapes.gov.br |

Tailored Derivatization and Functionalization of this compound

Once this compound is synthesized, or more commonly its precursor pyrene-2,7-diol, the remaining hydroxyl group(s) can be further functionalized. The hydroxyl groups of pyrene diols behave like phenols and can undergo standard transformations.

For instance, pyrene-2,7-diol can be converted to pyrene-2,7-diyl bis(trifluoromethanesulfonate) (pyrene-2,7-bis(triflate)) by reaction with triflic anhydride (B1165640). nih.gov This conversion is significant because triflate groups are excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov This allows for the synthesis of complex pyrene derivatives that would be difficult to access otherwise. researchgate.net

Similarly, the hydroxyl groups can be converted into ethers through Williamson ether synthesis. This would involve deprotonation with a suitable base followed by reaction with an alkyl halide. In the case of this compound, the remaining free hydroxyl at the 7-position could be selectively alkylated or converted to a triflate, providing an anchor point for further molecular elaboration. researchgate.net This tailored functionalization is key to integrating the pyrene core into larger molecular systems like polymers or metal-organic frameworks. rsc.orgrsc.org

Elaboration of Hydroxyl and Methyl Functionalities

The reactivity of this compound is dominated by its phenolic hydroxyl groups and the benzylic methyl group. These functionalities serve as handles for a wide array of chemical transformations, allowing the molecule to be tailored for specific properties and applications.

Elaboration of Hydroxyl Groups: The two hydroxyl groups at the C2 and C7 positions behave as typical phenols, albeit influenced by the extended π-system of the pyrene core. Their nucleophilicity allows for several key derivatization reactions:

Etherification: Reaction with alkyl halides or sulfates under basic conditions (e.g., Williamson ether synthesis) can convert the diol to the corresponding dialkoxy derivatives. This transformation is crucial for improving solubility in organic solvents and for tuning the electronic properties of the molecule. For example, introducing long alkyl chains can enhance processability for use in organic electronics.

Esterification: Acylation with acid chlorides or anhydrides yields the corresponding diesters. This can serve as a protecting group strategy or be used to introduce functional moieties that can influence the molecule's photophysical properties or serve as attachment points for larger molecular systems.

Conversion to Triflates: A particularly important transformation is the conversion of the dihydroxyl compound to a ditriflate (1-methylpyrene-2,7-diyl bis(trifluoromethanesulfonate)). This is typically achieved by reacting the diol with triflic anhydride in the presence of a base like pyridine. The triflate groups are excellent leaving groups in palladium-catalyzed cross-coupling reactions, transforming the nucleophilic phenol (B47542) sites into electrophilic centers ready for C-C or C-N bond formation. nih.gov

Derivatization of the Methyl Group: The methyl group at the C1 position is a benzylic C-H bond and is susceptible to oxidation.

Oxidation: Controlled oxidation can convert the methyl group into a formyl group (-CHO) or, with stronger oxidizing agents, a carboxylic acid group (-COOH). organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or catalytic methods involving cobalt or manganese salts can be employed. google.com This functionalization introduces an electron-withdrawing group, which significantly alters the electronic and photophysical properties of the pyrene system, creating donor-acceptor characteristics within the molecule. The resulting 1-carboxy-pyrene-2,7-diol or 1-formyl-pyrene-2,7-diol are valuable intermediates for further synthesis, such as in the formation of amides, esters, or imines.

The following is an interactive data table. Click on the headers to sort the data.

| Functional Group | Reaction Type | Reagents and Conditions | Product Functionality | Potential Application |

|---|---|---|---|---|

| Hydroxyl (-OH) | Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | Alkoxy (-OR) | Improved solubility, Electronic tuning |

| Hydroxyl (-OH) | Esterification | Acid chloride (RCOCl), Base (e.g., Pyridine) | Ester (-OCOR) | Protection, Functionalization |

| Hydroxyl (-OH) | Trillate Formation | Triflic anhydride (Tf₂O), Pyridine | Triflate (-OTf) | Precursor for cross-coupling |

| Methyl (-CH₃) | Oxidation | KMnO₄ or other oxidizing agents | Carboxylic Acid (-COOH) | Donor-acceptor systems, Amide/ester synthesis |

| Methyl (-CH₃) | Halogenation | N-Bromosuccinimide (NBS), Initiator | Bromomethyl (-CH₂Br) | Further nucleophilic substitution |

Selective Functionalization of the Pyrene Core for Advanced Applications

Beyond derivatizing the existing functional groups, the pyrene core of this compound itself can be selectively functionalized to build more complex, high-performance molecules. The substitution pattern of the starting material—with strong electron-donating hydroxyl groups at C2 and C7 and a weak electron-donating methyl group at C1—dictates the regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution: The hydroxyl groups are powerful activating, ortho, para-directing groups. libretexts.org

For the C2-hydroxyl, the ortho positions are C1 and C3, and the para position is C7 (which is already substituted).

For the C7-hydroxyl, the ortho positions are C6 and C8, and the para position is C2 (already substituted).

The C1 position is blocked by the methyl group. Therefore, electrophilic attack is strongly directed to the C3, C6, and C8 positions. The methyl group at C1 also weakly directs ortho (to C2, blocked) and para (to C6). Thus, the directing effects of the hydroxyl and methyl groups are cooperative, strongly favoring substitution at C6 and C8, and to a lesser extent at C3. This allows for regioselective introduction of further substituents, such as halogens (e.g., using Br₂ or NBS), which can then be used in subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A premier strategy for elaborating the pyrene core for advanced applications involves palladium-catalyzed cross-coupling. nih.govyoutube.comyoutube.com By converting the hydroxyl groups of this compound into triflates, two reactive sites are generated for reactions such as:

Suzuki Coupling: Reaction with aryl or vinyl boronic acids or esters to form new C-C bonds. This is widely used to extend the π-conjugation of the pyrene core, which can tune the absorption and emission properties for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.gov

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties. nih.govnsf.gov This is a powerful method for creating rigid, linear extensions to the aromatic core, leading to materials with interesting photophysical and electronic properties.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines. This allows for the introduction of electron-donating amine groups, which are highly effective at modulating the optoelectronic properties of PAHs for use in organic electronics and sensors. nih.gov

These selective functionalization strategies allow for the rational design and synthesis of complex pyrene-based architectures starting from the this compound scaffold, paving the way for new materials with tailored functions.

The following is an interactive data table. Click on the headers to sort the data.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Example Application |

|---|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ or R-B(pin) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | Extended π-systems for OLEDs |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | Rigid-rod fluorescent materials |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C(sp²)-N | Hole-transport materials |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) | Synthesis of vinyl-pyrenes |

Advanced Spectroscopic Elucidation and Structural Characterization of 1 Methylpyrene 2,7 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of organic molecules. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 1-Methylpyrene-2,7-diol can be achieved.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyrene (B120774) core, the methyl group protons, and the hydroxyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the methyl and diol substituents. The methyl group would likely appear as a singlet in the upfield region (around 2-3 ppm), while the hydroxyl protons would present as broad singlets, the position of which can be dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. np-mrd.org The spectrum for this compound would display signals for the methyl carbon, the two hydroxyl-bearing aromatic carbons, and the remaining aromatic carbons of the pyrene skeleton. researchgate.net The chemical shifts of the carbons directly attached to the oxygen atoms of the diol would be significantly shifted downfield compared to the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 9.0 | 110 - 135 |

| Aromatic C-OH | - | 145 - 160 |

| Aromatic C-CH₃ | - | 130 - 140 |

| Aromatic Quaternary C | - | 120 - 135 |

| -CH₃ | 2.0 - 3.0 | 15 - 25 |

| -OH | Variable (e.g., 4.0 - 7.0) | - |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemical Information

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. sdsu.eduemerypharma.com This would be instrumental in assigning the positions of the aromatic protons relative to each other on the pyrene ring system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be unambiguously linked to its attached carbon atom, confirming the assignments made from the one-dimensional spectra. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly powerful for identifying the connectivity between quaternary carbons (which have no attached protons) and nearby protons. researchgate.net For this compound, HMBC would be essential to confirm the positions of the methyl and diol groups by showing correlations between the methyl protons and adjacent aromatic carbons, and between aromatic protons and the hydroxyl-bearing carbons. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. nih.govlibretexts.org For this compound (C₁₇H₁₂O₂), HRMS would confirm the molecular weight with a high degree of precision, distinguishing it from other compounds with the same nominal mass. libretexts.org The expected fragmentation patterns in the mass spectrum would likely involve the loss of one or both hydroxyl groups, as well as the methyl group, providing further structural confirmation. The fragmentation of related diol epoxide adducts of polycyclic aromatic hydrocarbons often involves the loss of the diol and epoxide functionalities. researchgate.net

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₇H₁₂O₂ | 248.0837 |

| [M-CH₃]⁺ | C₁₆H₉O₂ | 233.0603 |

| [M-OH]⁺ | C₁₇H₁₁O | 231.0810 |

| [M-H₂O]⁺ | C₁₇H₁₀O | 230.0732 |

Note: The calculated m/z values are for the monoisotopic masses.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its resulting photophysical properties. The extended π-conjugated system of the pyrene core in this compound gives rise to characteristic absorption and emission spectra.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the pyrene aromatic system. The presence of the hydroxyl and methyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrene.

Fluorescence Spectroscopy: Pyrene and its derivatives are known for their strong fluorescence. ontosight.aisigmaaldrich.com this compound would likely exhibit significant fluorescence, with the emission wavelength also being influenced by the substituents. The introduction of silyl (B83357) substituents onto aromatic systems has been shown to result in high fluorescence quantum yields. researchgate.net

Table 3: Predicted Spectroscopic Properties of this compound

| Spectroscopic Technique | Expected Observation |

| UV-Vis Absorption | Multiple bands in the UV-A and UV-B regions, with maxima shifted to longer wavelengths compared to pyrene. |

| Fluorescence Emission | Strong emission in the visible region, characteristic of a pyrene derivative. |

Note: Specific absorption and emission maxima are dependent on the solvent used.

Chemical Reactivity and Transformation Pathways of 1 Methylpyrene 2,7 Diol

Oxidation Reactions and Pathways

The pyrene (B120774) core of 1-Methylpyrene-2,7-diol is susceptible to oxidation, a process significantly enhanced by the electron-donating hydroxyl groups. These groups activate the aromatic system, making it more prone to attack by oxidizing agents and facilitating the formation of various transformation products.

Advanced Oxidation Processes (AOPs) for Pyrene Derivatives

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to eliminate organic materials in water and wastewater. These methods rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). AOPs are particularly effective for degrading recalcitrant and toxic pollutants like PAHs, which are often resistant to other treatment methods. The non-selective nature of hydroxyl radicals allows them to react rapidly with a wide array of organic compounds, leading to their fragmentation and mineralization into simpler, less harmful substances like carbon dioxide and water.

Hydroxyl Radical (•OH) Initiated Reactions and Their Mechanisms

The hydroxyl radical is a powerful, non-selective oxidant that plays a central role in the atmospheric and aquatic degradation of organic pollutants. It is often referred to as the "detergent of the troposphere" because it initiates the removal of many pollutants. youtube.com The reaction between •OH and aromatic compounds like pyrene derivatives can proceed through several mechanisms:

Electrophilic Addition: The •OH radical can add to the electron-rich π-system of the aromatic rings. This is a dominant pathway for PAHs, leading to the formation of a hydroxycyclohexadienyl-type radical. This intermediate can then undergo further reactions with molecular oxygen, leading to the formation of hydroxylated products and, eventually, ring-cleavage.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from C-H or O-H bonds. For this compound, hydrogen abstraction from the hydroxyl groups is a highly probable pathway, which would form a phenoxyl-type radical. This radical is resonance-stabilized and can undergo further oxidation or coupling reactions. Abstraction can also occur from the methyl group.

Electron Transfer: A direct electron transfer from the PAH molecule to the •OH radical can occur, forming a radical cation. This pathway is more significant for PAHs with lower ionization potentials.

In the context of this compound, the presence of two hydroxyl groups provides active sites for hydrogen abstraction, while also activating the ring system towards electrophilic addition. The reaction is typically initiated by the generation of •OH radicals from sources such as the photolysis of hydrogen peroxide (H₂O₂) or the Fenton reaction. youtube.comusgs.gov

Fenton-Type Reactions and Other Catalytic Oxidative Degradation Methods

Fenton and Fenton-like reactions are a cornerstone of AOPs for environmental remediation. The classical Fenton reaction involves the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous iron (Fe²⁺) to produce hydroxyl radicals. usgs.govmdpi.com

Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This process is highly efficient in degrading a wide range of PAHs in contaminated soil and water. mdpi.comresearchgate.net The Fenton process has been shown to achieve high decomposition yields for PAHs, ranging from 84.7% to 99.9%. mdpi.com The efficiency of the degradation depends on several factors, including pH, the ratio of H₂O₂ to Fe²⁺, and the soil or water matrix. mdpi.comdiva-portal.org For instance, studies on pyrene degradation have shown that while Fenton's reagent is effective, its efficiency can be limited for higher molecular weight PAHs due to their strong adsorption to soil organic matter. tandfonline.com The use of surfactants or chelating agents like citric acid can enhance the desorption and subsequent degradation of these PAHs. mdpi.comtandfonline.com

The "photo-Fenton" process enhances the reaction by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional •OH radicals, further accelerating the degradation of pollutants.

| PAH Compound | Initial Concentration (µg/kg) | Degradation (%) after 7 days | Degradation with Surfactant Pretreatment (%) |

|---|---|---|---|

| Phenanthrene (B1679779) | 180-840 | 44 | 84 |

| Fluoranthene | 180-840 | 39 | 83 |

| Pyrene | 180-840 | 5 | 55 |

| Chrysene | 180-840 | 1 | 32 |

Data sourced from studies on Fenton's reagent treatment of crude oil-contaminated soil. tandfonline.com The addition of a surfactant (10 mM sodium dodecylsulfate) significantly increased the degradation of higher molecular weight PAHs.

Photochemical Transformations and Photodegradation Mechanisms of Pyrene Compounds

PAHs are photochemically active and can undergo transformation upon absorption of solar radiation. The photodegradation of pyrene and its derivatives involves the excited state of the molecule reacting with other species, primarily molecular oxygen. The initial step is the absorption of a photon, promoting the molecule to an excited singlet state (¹PAH), which can then convert to a more stable, longer-lived triplet state (³PAH).

These excited states can follow several deactivation pathways, including reacting with oxygen to produce singlet oxygen (¹O₂) or superoxide radicals (O₂⁻•). These reactive oxygen species can then attack a ground-state PAH molecule, leading to oxidation. Alternatively, the excited PAH can react directly with ground-state oxygen.

For pyrene, photolysis leads to the formation of stable products such as 1,6-pyrenequinone and 1,8-pyrenequinone. researchgate.net The process can be initiated by an electron transfer from the excited pyrene to oxygen. researchgate.net For hydroxylated derivatives like 1-hydroxypyrene, photo-oxidation can lead to the formation of pyrene quinones, pyrene quinone imines, and hydroxypyrene quinones. researchgate.net The presence of the hydroxyl groups on this compound would likely enhance its light absorption capabilities and increase its susceptibility to photo-oxidation compared to the parent pyrene molecule, leading to a variety of oxygenated products.

| Parent Compound | Identified Photoproducts | Reaction Conditions |

|---|---|---|

| Pyrene | 1-Hydroxypyrene, 1,6-Pyrenequinone, 1,8-Pyrenequinone | Photolysis in aqueous and micellar media researchgate.net |

| 1-Aminopyrene | 1-Hydroxyaminopyrene, 1-Nitrosopyrene, 1-Nitropyrene, 1-Amino-x-hydroxypyrene, Covalent dimers | Light irradiation in methanolic buffer |

| 1-Hydroxypyrene | Pyrene quinones (PQ), Pyrene quinone imine (PQI), Hydroxypyrene quinone (HPQ) | Electrochemical oxidation (simulating metabolic oxidation) researchgate.net |

Radical-Mediated Reactions and Stability of Dihydroxylated Pyrenes

The stability of this compound is significantly influenced by its two hydroxyl groups, which are susceptible to radical-mediated reactions. Dihydroxylated aromatic compounds, particularly those with a catechol-like (ortho-dihydroxy) or hydroquinone-like (para-dihydroxy) structure, are readily oxidized. While this compound is a meta-dihydroxylated derivative, its hydroxyl groups still represent reactive sites.

Oxidation of the hydroxyl groups can proceed via a one-electron transfer to form a phenoxyl radical (or semiquinone radical). This process can be initiated by other radicals or oxidizing agents. These phenoxyl radicals are key intermediates that can undergo several subsequent reactions:

Dimerization: Two radicals can couple to form dimeric structures.

Further Oxidation: The radical can be further oxidized to form quinone-type structures. The oxidation of 1-hydroxypyrene is known to produce pyrene-1,6-dione and pyrene-1,8-dione. researchgate.net It is plausible that the oxidation of this compound would lead to the formation of corresponding methyl-pyrene-diones.

Reaction with other molecules: The radical can react with other organic molecules or oxygen.

Studies on the stability of PAHs show that they degrade when heated, with the degradation rate increasing with temperature. jfda-online.com However, hydroxylated derivatives are generally less stable than their parent compounds due to the reactive nature of the hydroxyl group. The presence of these functional groups makes this compound more susceptible to both chemical and thermal degradation compared to 1-methylpyrene (B1203753).

Environmental Chemical Fate and Non-Biological Degradation Processes

The environmental fate of a chemical is determined by its physical and chemical properties and the environmental conditions it encounters. For this compound, its fate will differ significantly from that of its non-hydroxylated parent compound, 1-methylpyrene.

Partitioning: PAHs are generally hydrophobic and tend to adsorb to soil, sediment, and airborne particulate matter. mdpi.comnih.gov However, the two hydroxyl groups in this compound will substantially increase its polarity and water solubility. mdpi.com This increased solubility suggests it will be more mobile in aquatic environments and less strongly bound to soil organic matter compared to other PAHs.

Volatilization: The increased polarity and hydrogen bonding capacity due to the hydroxyl groups will lower the vapor pressure of this compound, making it less volatile than 1-methylpyrene. Therefore, it is more likely to be found in the condensed phase (water, soil) rather than the atmosphere.

Non-Biological Degradation: The primary non-biological degradation pathways for this compound in the environment are expected to be photolysis and oxidation by atmospheric or aquatic radicals. As discussed, the hydroxyl groups make the molecule more susceptible to both direct photodegradation by sunlight and attack by oxidants like the hydroxyl radical (•OH). mdpi.com In the atmosphere, PAHs associated with particulate matter can react with ozone, nitrogen oxides, and •OH radicals, while in aquatic systems, direct photolysis and reaction with aqueous oxidants are the main degradation routes.

| Process | Description | Relevance for this compound |

|---|---|---|

| Adsorption/Sorption | Binding of the compound to soil and sediment particles. mdpi.com | Expected to be lower than for parent PAHs due to increased polarity and water solubility. |

| Volatilization | Evaporation of the compound from soil or water into the atmosphere. | Expected to be very low due to low vapor pressure conferred by hydroxyl groups. |

| Photodegradation | Breakdown of the compound by sunlight. mdpi.com | A major degradation pathway in surface waters and on surfaces exposed to light. Likely enhanced by hydroxyl groups. |

| Chemical Oxidation | Reaction with atmospheric or aquatic oxidants (e.g., •OH, O₃). | A significant degradation pathway. Reactivity is likely high due to the activated aromatic system. |

| Leaching | Movement of the compound through the soil profile with water. mdpi.com | Potentially higher than for parent PAHs due to greater water solubility, leading to possible groundwater contamination. |

Abiotic Transformation Routes in Simulated Environmental Matrices

Abiotic transformation processes, which are non-biological, play a crucial role in the environmental fate of PAHs. These transformations are primarily driven by chemical and photochemical reactions. For this compound, the principal abiotic transformation routes anticipated in simulated environmental matrices such as soil and water would be photodegradation and chemical oxidation. tandfonline.com

Photodegradation

Photodegradation, or photolysis, is a major abiotic process for the breakdown of PAHs in the environment, occurring through both direct and indirect mechanisms. tandfonline.com

Direct Photolysis: This process involves the direct absorption of solar radiation by the this compound molecule, leading to its excitation and subsequent chemical decomposition. The extended aromatic system of the pyrene core allows for the absorption of ultraviolet (UV) and sometimes visible light, initiating this degradation pathway.

Indirect Photolysis: This pathway is often more significant for PAHs in natural systems. tandfonline.com It involves the transfer of energy from naturally occurring photosensitizers, such as humic and fulvic acids found in soil organic matter, to the this compound molecule. tandfonline.com Additionally, reactive oxygen species (ROS) like superoxide radicals, generated by sunlight in natural waters, can contribute to the degradation of PAHs. nih.gov The hydroxyl groups on this compound, being electron-donating, could potentially increase the molecule's susceptibility to photo-oxidation.

The presence of the methyl group might also influence the rate and products of photodegradation, although specific data are lacking.

Chemical Oxidation

Chemical oxidation in soil and water matrices can also contribute to the transformation of this compound. This process is often catalyzed by inorganic soil components.

Oxidation by Metal Oxides: Minerals such as manganese oxides (MnO₂) and iron oxides (FexOy) present in soils can act as catalysts for the oxidation of PAHs. tandfonline.com These reactions can occur without light irradiation and are dependent on factors like the electron-donating properties of the PAH, the electron-accepting properties of the mineral, pH, and temperature. tandfonline.com The hydroxyl groups on this compound would likely enhance its adsorption to mineral surfaces and facilitate electron transfer, potentially leading to oxidation.

Reactions with Other Oxidants: In atmospheric and aquatic environments, PAHs can be oxidized by key atmospheric oxidants such as ozone (O₃), the hydroxyl radical (•OH), and the nitrate radical (NO₃•). nih.gov While these are primarily atmospheric processes, these oxidants can also be present in surface waters and contribute to the transformation of dissolved compounds like this compound.

Influence of Environmental Factors

The efficiency of these abiotic transformation routes is highly dependent on the specific conditions of the environmental matrix.

| Environmental Factor | Influence on Abiotic Transformation |

| Soil/Sediment Composition | The presence of clay minerals, metal oxides, and organic matter can catalyze both photodegradation and chemical oxidation. tandfonline.com |

| pH | Soil and water pH can affect the surface charge of minerals and the speciation of the compound, influencing adsorption and reaction rates. tandfonline.comresearchgate.net |

| Moisture Content | In soils, water content can affect the transport of reactants and the availability of the compound for reaction. However, excessive moisture can sometimes hinder gaseous oxidant reactions. researchgate.net |

| Temperature | Higher temperatures generally increase the rates of chemical reactions. tandfonline.com |

It is important to note that due to a lack of specific studies on this compound, the transformation products resulting from these abiotic pathways have not been identified. Research on the parent compound, pyrene, has shown that photodegradation can lead to the formation of hydroxypyrenes, among other products. nih.gov For this compound, further oxidation of the aromatic rings or transformation of the existing functional groups would be expected.

Advanced Analytical Methodologies for the Detection and Quantification of 1 Methylpyrene 2,7 Diol

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 1-Methylpyrene-2,7-diol from complex matrices, assessing its purity, and preparing it for further characterization. The choice of technique depends on the sample complexity, the required resolution, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar PAH metabolites like this compound. nih.gov Its utility lies in its ability to separate non-volatile and thermally sensitive compounds without the need for chemical derivatization.

Detailed research findings indicate that reversed-phase HPLC is the most common modality for separating PAH metabolites. In this approach, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol (B129727). nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, the presence of two hydroxyl groups increases its polarity compared to its parent compound, 1-methylpyrene (B1203753), leading to shorter retention times on a reversed-phase column.

Purity assessment of this compound standards or isolated fractions is a critical application of HPLC. By using a validated HPLC method, the presence of impurities can be detected as separate peaks in the chromatogram. The peak area percentage of the main compound can then be used to estimate its purity. Detection is often achieved using UV-Vis or fluorescence detectors. Fluorescence detection is particularly sensitive for PAHs and their derivatives, offering lower detection limits. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | nih.gov |

| Flow Rate | 0.6 - 1.0 mL/min | nih.gov |

| Detection | UV (e.g., 254 nm) or Fluorescence Spectroscopy | nih.govnih.gov |

| Temperature | 35 °C | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for thermally stable and volatile compounds. shimadzu.com Direct analysis of this compound by GC is challenging due to its high polarity and low volatility stemming from the two hydroxyl groups. Therefore, a chemical derivatization step is required to convert the diol into a more volatile and thermally stable analogue.

A common derivatization strategy is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. For instance, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA) can be used to create TBDMS derivatives, which exhibit excellent chromatographic properties. researchgate.net This process reduces the polarity and increases the volatility of the analyte, allowing it to be analyzed by GC. researchgate.net

Once derivatized, trace analysis can be performed using highly sensitive detectors such as a Flame Ionization Detector (FID) or a Photoionization Detector (PID). permapure.com The choice of detector depends on the desired selectivity and sensitivity for the specific application.

Multidimensional Chromatography (e.g., GC×GC) for Enhanced Resolution of Complex Mixtures

For exceptionally complex samples containing numerous structurally similar isomers of PAH metabolites, conventional one-dimensional chromatography may not provide adequate separation. Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. nih.govacs.org This technique utilizes two different columns with orthogonal (different) separation mechanisms, and the entire sample is subjected to separation in both dimensions. nih.gov

In the context of analyzing this compound, GC×GC would be applied to the derivatized extract. A typical setup might involve a non-polar column in the first dimension (separating based on boiling point) and a polar or shape-selective column (e.g., a liquid crystal phase column) in the second dimension. nih.govacs.org This approach spreads the co-eluting peaks from the first dimension across the second-dimension column, dramatically increasing peak capacity and resolution. nih.gov Research has shown that novel column combinations, such as a liquid crystal column (LC-50) paired with a nano-stationary phase column (NSP-35), provide superior orthogonality and resolution for complex PAH mixtures, including oxygenated PAHs (OPAHs). acs.orgnih.gov This enhanced resolution is critical for distinguishing this compound from other methylpyrene diol isomers or other interfering compounds in environmental or biological samples. researchgate.net

| First Dimension (1D) Column | Second Dimension (2D) Column | Performance Characteristics | Reference |

|---|---|---|---|

| Rtx-5ms (non-polar) | Rxi-17 (mid-polar) | Commonly used, but shows strong retention time correlation. | nih.gov |

| LC-50 (liquid crystal) | NSP-35 (nano-stationary phase) | Highest chromatographic resolution, highest orthogonality, and reduced analysis time compared to 1D GC. | nih.govacs.org |

Hyphenated Analytical Systems for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the unambiguous identification and precise quantification of analytes. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. thermofisher.com It is particularly well-suited for the analysis of polar, non-volatile metabolites like this compound, as it does not require derivatization. researchgate.net

Following chromatographic separation by the LC system, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. The MS provides two crucial pieces of information: the mass-to-charge ratio (m/z) of the molecular ion, which helps determine the elemental formula, and the fragmentation pattern of the molecule when subjected to collision-induced dissociation (tandem MS or MS/MS). mdpi.com This fragmentation pattern provides structural information that is highly specific to the molecule, allowing for confident identification.

For quantification, tandem mass spectrometry (LC-MS/MS) is often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.gov In this approach, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of this compound) and one or more of its specific product ions (fragments). This highly selective detection method minimizes interferences from the sample matrix, resulting in high sensitivity and accurate quantification, with low limits of detection (LOD) and quantification (LOQ). mdpi.com

| Validation Parameter | Typical Performance Metric | Reference |

|---|---|---|

| Linearity (R²) | ≥0.999 | mdpi.com |

| Accuracy (Recovery) | 85-115% | researchgate.netmdpi.com |

| Precision (RSD) | <15% | mdpi.com |

| Limit of Quantification (LOQ) | pg/L to ng/mL range | researchgate.net |

| Limit of Detection (LOD) | Sub-pg/L to low pg/mL range | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes and Fingerprinting

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. mdpi.com For this compound, analysis by GC-MS requires the same derivatization step as for conventional GC to increase its volatility. researchgate.net

After the derivatized analyte is separated on the GC column, it is introduced into the mass spectrometer, typically using electron impact (EI) ionization. mdpi.com EI is a high-energy ionization technique that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a unique chemical "fingerprint" for the compound. researchgate.net By comparing the acquired mass spectrum of an unknown peak to a library of known spectra, a positive identification can be made. researchgate.net For example, the TBDMS derivative of a dihydroxylated pyrene (B120774) would show a characteristic molecular ion and specific fragment ions resulting from the loss of a tert-butyl group or the entire TBDMS group. researchgate.net

GC-MS is also a powerful tool for metabolite fingerprinting. researchgate.net This approach involves generating a comprehensive profile of all detectable (derivatized) metabolites in a sample. The resulting complex chromatogram, or "fingerprint," can be used to compare different samples, for instance, to study the metabolic fate of 1-methylpyrene under different biological conditions or to identify patterns of exposure in environmental samples. researchgate.net

Sample Preparation Techniques for Analytical Enhancement

Solvent Extraction and Solid Phase Extraction (SPE) Optimization

Solvent extraction and solid-phase extraction (SPE) are fundamental techniques for the isolation of this compound from various sample matrices. Optimization of these methods is key to achieving high recovery and purity of the analyte.

Liquid-liquid extraction (LLE) often serves as an initial sample clean-up step. For hydroxylated PAH metabolites like this compound, solvents such as ethyl acetate (B1210297) are commonly employed to extract the analytes from aqueous phases. The efficiency of LLE is highly dependent on the pH of the sample, which influences the ionization state of the diol. Acidification of the sample to approximately pH 5.0 is a common strategy to ensure the compound is in its neutral form, thereby enhancing its partitioning into the organic solvent.

Solid-phase extraction has largely superseded LLE due to its numerous advantages, including higher analyte recovery, reduced solvent consumption, and the potential for automation. For polar compounds like this compound, reversed-phase SPE cartridges, particularly those with a C18 sorbent, are widely used. The optimization of an SPE method involves a systematic evaluation of several critical parameters:

Sorbent Selection: C18 is a common choice for trapping non-polar to moderately polar compounds from aqueous solutions. Its effectiveness for this compound stems from the hydrophobic interactions between the pyrene backbone and the octadecyl carbon chains of the sorbent.

Sample pH: As with LLE, adjusting the sample pH is crucial. Maintaining a pH where this compound is not ionized ensures efficient retention on the C18 sorbent.

Wash Solvents: A washing step is essential to remove co-extracted interferences. The composition of the wash solvent must be carefully chosen to be strong enough to elute weakly retained impurities without causing premature elution of the target analyte. A mixture of water and a small percentage of an organic solvent like methanol is often effective.

Elution Solvents: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent, leading to its quantitative recovery. Solvents such as acetone, dichloromethane (B109758), or mixtures thereof are frequently used for eluting PAHs and their metabolites from C18 cartridges.

The optimization of these parameters is often performed using a one-factor-at-a-time approach or through more systematic experimental designs. The goal is to achieve the highest possible recovery with the cleanest extract. For instance, in the analysis of hydroxylated PAHs in biological fluids, an enzymatic deconjugation step is often required prior to SPE to liberate the metabolites from their glucuronide or sulfate conjugates.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Recovery Range (%) |

|---|---|---|---|---|

| Sorbent Type | C18 | Polymeric Reversed-Phase | - | 70-96% for many hydroxylated PAHs nih.gov |

| Sample pH | 5.0 | 7.0 | 9.0 | |

| Wash Solvent | 10% Methanol in Water | 5% Acetonitrile in Water | Water | |

| Elution Solvent | Acetone | Dichloromethane | Methanol |

Miniaturization and Automation in Sample Handling

Recent trends in analytical chemistry have moved towards the miniaturization and automation of sample preparation to enhance throughput, reduce sample and solvent volumes, and improve reproducibility. These advancements are highly applicable to the analysis of this compound.

Micro-Solid Phase Extraction (µSPE) represents a significant step in the miniaturization of sample preparation. This technique utilizes SPE cartridges with much smaller sorbent beds, leading to a drastic reduction in the volumes of sample and solvents required. The elution volumes are typically in the microliter range, which often allows for direct injection into the analytical instrument without the need for a concentration step, thereby minimizing the risk of analyte loss. For the analysis of this compound, µSPE with C18 or other polymeric sorbents can offer a rapid and efficient clean-up from small volume samples, such as those encountered in in-vitro metabolism studies.

Dispersive Micro-Solid Phase Extraction (d-µ-SPE) is another miniaturized technique where a small amount of sorbent is dispersed directly into the sample solution. This increases the contact area between the sorbent and the analyte, leading to faster extraction equilibrium. After extraction, the sorbent is separated by centrifugation or magnetic separation (if a magnetic sorbent is used) and the analyte is desorbed using a small volume of solvent.

| Technique | Typical Sample Volume | Typical Elution Volume | Key Advantages | Applicability to this compound |

|---|---|---|---|---|

| Conventional SPE | 100 mL - 1 L | 1 - 10 mL | Well-established, high loading capacity | Suitable for environmental water samples |

| µSPE | 10 µL - 1 mL | 50 - 200 µL | Reduced solvent/sample consumption, faster processing | Ideal for biological fluids and in-vitro studies |

| d-µ-SPE | 1 - 10 mL | 100 - 500 µL | Rapid extraction, high surface area contact | Applicable to water and biological samples |

| Automated SPE | Variable (mL to L) | Variable (mL) | High throughput, improved reproducibility, reduced labor | Excellent for routine monitoring in environmental and clinical labs |

Direct Spectroscopic Measurement Techniques for In-Situ Analysis

While chromatographic methods coupled with mass spectrometry or fluorescence detection are the gold standard for the quantification of this compound, direct spectroscopic techniques offer the potential for rapid, in-situ analysis without the need for extensive sample preparation and chromatographic separation.

Fluorescence spectroscopy is particularly well-suited for the analysis of PAHs and their metabolites due to their inherent fluorescence properties. The pyrene moiety in this compound is expected to exhibit strong fluorescence.

Synchronous Fluorescence Spectroscopy (SFS) is an advanced fluorescence technique that can enhance the selectivity of analysis in complex mixtures. In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. This approach results in simplified and narrower spectral bands compared to conventional fluorescence spectra, which can help to resolve the spectra of individual components in a mixture. By carefully selecting the optimal Δλ, it is possible to selectively detect this compound in the presence of its parent compound and other metabolites. The implementation and optimization of SFS methods have proven to be a useful tool for environmental monitoring and contamination assessments of PAH metabolites. scielo.br

Multiphoton Spectral Analysis is a powerful technique for in-situ and real-time monitoring of PAH metabolism within living cells. This method utilizes the simultaneous absorption of two or more photons to excite a fluorophore, which offers advantages such as increased penetration depth into biological tissues and reduced photodamage. By combining multiphoton excitation with spectral analysis, it is possible to identify and quantify the parent PAH and its various metabolites, including diols, based on their unique fluorescence signatures directly within the cellular environment. This technique holds promise for dynamic studies of this compound formation and localization in real-time, providing valuable insights into its cellular toxicology. nih.gov

| Technique | Principle | Advantages for In-Situ Analysis | Potential Challenges |

|---|---|---|---|

| Synchronous Fluorescence Spectroscopy (SFS) | Simultaneous scanning of excitation and emission wavelengths at a constant difference (Δλ). | Enhanced selectivity, spectral simplification, rapid analysis. | Requires optimization of Δλ, potential for spectral overlap in very complex mixtures. |

| Multiphoton Spectral Analysis | Excitation by simultaneous absorption of two or more photons, coupled with spectral detection. | Real-time monitoring in living cells, high spatial resolution, reduced photodamage. | Requires specialized and expensive equipment, complex data analysis. |

Advanced Materials Science Applications of 1 Methylpyrene 2,7 Diol and Its Derivatives

Role in Organic Electronic Materials Development and Optoelectronic Performance

The development of novel organic semiconductors is crucial for the advancement of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Pyrene (B120774) and its derivatives have emerged as highly promising candidates in this field due to their excellent charge carrier mobility and high fluorescence quantum yields. The 2,7-substitution pattern in pyrene derivatives offers a distinct avenue for modulating their optoelectronic properties.

Derivatives of 1-methylpyrene-2,7-diol can be conceptualized as key components in donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures, which are fundamental to the design of many organic electronic materials. In such systems, the pyrene moiety can act as a robust π-bridge, facilitating efficient intramolecular charge transfer (ICT) upon photoexcitation. The hydroxyl groups at the 2 and 7 positions can be readily functionalized to attach various electron-donating or electron-withdrawing groups, allowing for precise tuning of the frontier molecular orbital (HOMO and LUMO) energy levels. This control is essential for optimizing charge injection, transport, and recombination processes within an organic electronic device.

For instance, theoretical studies and experimental work on related 2,7-disubstituted pyrenes have shown that the presence of a nodal plane in the HOMO and LUMO of the parent pyrene at these positions leads to unique electronic behavior upon substitution. Attaching strong donor and acceptor groups at these positions can effectively modulate the electronic transitions, leading to materials with tailored absorption and emission characteristics. This makes derivatives of this compound particularly interesting for the development of new emitters for OLEDs, potentially offering access to a wide range of colors with high efficiency.

| Derivative Type | Potential Role in Organic Electronics | Key Property to Tune | Relevant Research Finding |

| Donor-π-Acceptor | Emitter in OLEDs, Active layer in OFETs | HOMO/LUMO levels for efficient charge injection and transport. | 2,7-disubstituted pyrenes can act as effective π-bridges in D-A systems. |

| Symmetric Donor-π-Donor | Hole-transporting material | High HOMO level for efficient hole injection from the anode. | Strong amine donors at the 2,7-positions of pyrene lead to high-lying HOMO levels. |

| Symmetric Acceptor-π-Acceptor | Electron-transporting material | Low LUMO level for efficient electron injection from the cathode. | Introduction of electron-withdrawing groups at the 2,7-positions lowers the LUMO energy. |

Luminescent and Sensing Applications Leveraging Pyrene Photophysics

The intrinsic fluorescence of the pyrene core is highly sensitive to its local environment, a characteristic that has been extensively exploited in the development of chemical sensors. The photophysical properties of pyrene, such as its long fluorescence lifetime and the formation of excimers (excited-state dimers), provide multiple channels for signaling the presence of analytes.

Derivatives of this compound are particularly well-suited for creating sophisticated fluorescent sensors. The hydroxyl groups can serve as binding sites for a variety of target species, including metal ions, anions, and small organic molecules. Upon binding, the electronic structure of the pyrene fluorophore is perturbed, leading to a detectable change in its fluorescence emission, such as a shift in wavelength (ratiometric sensing), an increase (turn-on), or a decrease (turn-off) in intensity.

The 2,7-disubstitution pattern can be leveraged to create sensors with high selectivity and sensitivity. For example, by attaching specific receptor units to the hydroxyl groups, it is possible to design sensors that respond selectively to a particular analyte. The methyl group at the 1-position can also influence the steric and electronic environment around the pyrene core, potentially enhancing the selectivity of the sensor. Furthermore, the ability of pyrene to form excimers can be utilized in designing ratiometric sensors, where the ratio of monomer to excimer emission changes upon analyte binding, providing a more robust and reliable signal.

| Sensor Type | Target Analyte | Sensing Mechanism | Expected Spectroscopic Change |

| Turn-on Sensor | Metal Ions (e.g., Cu²⁺, Fe³⁺) | Chelation-enhanced fluorescence (CHEF) | Significant increase in fluorescence intensity. |

| Ratiometric Sensor | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions leading to excimer formation/dissociation. | Change in the ratio of monomer to excimer emission intensity. |

| Turn-off Sensor | Nitroaromatic Compounds | Photoinduced electron transfer (PET) from the excited pyrene to the analyte. | Quenching of fluorescence intensity. |

Incorporation into Covalent Organic Frameworks (COFs) and Other Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Their tunable porosity and functionality make them attractive materials for applications in gas storage and separation, catalysis, and sensing. Pyrene-based building blocks are highly sought after for the construction of COFs due to their rigid, planar structure and strong π-π stacking interactions, which contribute to the formation of stable, ordered frameworks. mdpi.com

This compound is an excellent candidate as a monomer for the synthesis of novel COFs. The two hydroxyl groups provide the necessary reactive sites for forming covalent linkages with other monomers, such as those containing boronic acids (to form boronate ester linkages) or other functional groups. The resulting COFs would feature pyrene units integrated into their porous structure, imparting them with the characteristic photophysical and electronic properties of the pyrene core.

The incorporation of this compound into COFs could lead to materials with a range of advanced functionalities. For example, the inherent fluorescence of the pyrene units could be utilized for the development of highly sensitive and selective chemical sensors for volatile organic compounds or other pollutants. The porous nature of the COF would allow for the efficient diffusion of analytes to the pyrene sensing sites. Furthermore, the ordered arrangement of pyrene units within the COF framework could facilitate exciton (B1674681) migration and charge transport, making these materials promising for applications in photocatalysis and optoelectronics.

| COF Linkage Type | Potential Monomer Partner | Resulting COF Properties | Potential Application |

| Boronate Ester | 1,4-Benzenediboronic acid | High porosity, fluorescent | Gas storage, chemical sensing |

| Imine | Terephthalaldehyde | High chemical stability, redox-active | Photocatalysis, energy storage |

Potential in Dye-Sensitized Systems and Advanced Energy Conversion Devices

Dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs) are promising next-generation photovoltaic technologies. The performance of these devices is critically dependent on the properties of their components, including the light-harvesting dye and the charge-transporting materials. Pyrene derivatives have shown considerable potential in these applications due to their strong light absorption in the visible region and their excellent charge transport characteristics.

Derivatives of this compound can be engineered to function as efficient sensitizers in DSSCs. By functionalizing the hydroxyl groups with appropriate anchoring groups (e.g., carboxylic acids) and electron-donating moieties, it is possible to create D-π-A dyes where the pyrene unit acts as the π-bridge. A 2,7-substituted pyrene-based dye, ICP-3, has demonstrated a power conversion efficiency of 4.1% in a DSSC, highlighting the viability of this substitution pattern. researchgate.netrsc.org The methyl group in this compound could further be used to fine-tune the solubility and prevent aggregation of the dye on the semiconductor surface, which is often a limiting factor in device performance.

In the realm of perovskite solar cells, pyrene derivatives are being explored as hole-transporting materials (HTMs) and as interfacial modifiers. The ability to tune the energy levels of pyrene derivatives through substitution makes them suitable for matching the energy levels of the perovskite absorber layer, facilitating efficient hole extraction. For instance, pyrene-based derivatives containing hydroxyl groups have been investigated as HTMs in PSCs. researchgate.net The hydroxyl groups can interact with the perovskite surface, potentially passivating defects and improving the stability of the device. The incorporation of this compound derivatives at the perovskite/HTM interface could therefore lead to enhanced device efficiency and longevity.

| Device Type | Role of this compound Derivative | Key Advantage | Relevant Research Finding |

| Dye-Sensitized Solar Cell (DSSC) | Photosensitizer (as a D-π-A dye) | Strong light absorption and tunable energy levels. | A 2,7-pyrene-based dye has shown promising efficiency in DSSCs. researchgate.netrsc.org |

| Perovskite Solar Cell (PSC) | Hole-Transporting Material (HTM) | Good charge mobility and energy level alignment with perovskite. | Hydroxyl-substituted pyrene derivatives have been explored as HTMs. researchgate.net |

| Perovskite Solar Cell (PSC) | Interfacial Modifier | Passivation of perovskite surface defects and improved stability. | Pyrene derivatives can enhance the chemical interaction at the perovskite interface. osti.gov |

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

- Documentation : Specify reagent sources (e.g., Fluka AG for diols), purity grades, and storage conditions (e.g., anhydrous potassium acetate desiccation) .

- Standardization : Pre-treat cell lines with mycoplasma tests and use passage numbers below 20. Publish raw data (e.g., QMS spectra of copolymers) in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.